molecular formula C8H11N3O4 B13107029 4,6-Diethoxy-5-nitropyrimidine CAS No. 29939-36-4

4,6-Diethoxy-5-nitropyrimidine

Cat. No.: B13107029
CAS No.: 29939-36-4
M. Wt: 213.19 g/mol
InChI Key: KDDQOCPZJRYRCV-UHFFFAOYSA-N
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Description

4,6-Diethoxy-5-nitropyrimidine is a chemical compound with the molecular formula C8H11N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethoxy groups at positions 4 and 6, and a nitro group at position 5 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethoxy-5-nitropyrimidine typically involves the nitration of 4,6-diethoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethoxy-5-nitropyrimidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4,6-Diethoxy-5-aminopyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4,6-Diethoxy-5-nitropyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4,6-Diethoxy-5-nitropyrimidine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-5-nitropyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

    4,6-Diethoxy-2-methylpyrimidine: Similar structure but with a methyl group at position 2 instead of a nitro group.

Uniqueness

4,6-Diethoxy-5-nitropyrimidine is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

29939-36-4

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4,6-diethoxy-5-nitropyrimidine

InChI

InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)8(15-4-2)10-5-9-7/h5H,3-4H2,1-2H3

InChI Key

KDDQOCPZJRYRCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=N1)OCC)[N+](=O)[O-]

Origin of Product

United States

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